molecular formula C12H18BNO5S B1434288 (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 1704081-16-2

(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1434288
CAS No.: 1704081-16-2
M. Wt: 299.16 g/mol
InChI Key: MLFNUQCLIRLQKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the reaction of a boronic acid derivative with a sulfonamide. One common method is the Buchwald-Hartwig coupling reaction, where an aryl halide reacts with a sulfonamide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, boronate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly important in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid: Similar in structure but with a methyl group instead of a methoxy group.

    (3-(N-cyclopentylsulfamoyl)phenyl)boronic acid: Lacks the methoxy group on the aromatic ring.

Uniqueness

(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the sulfonamide and boronic acid groups, which confer distinct reactivity and biological activity. The methoxy group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(cyclopentylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5S/c1-19-11-7-6-9(13(15)16)8-12(11)20(17,18)14-10-4-2-3-5-10/h6-8,10,14-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFNUQCLIRLQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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